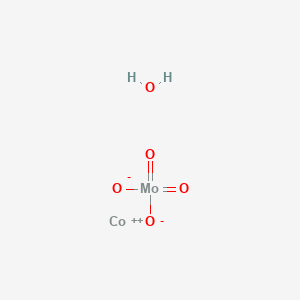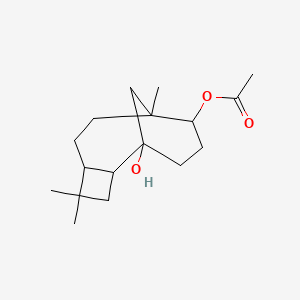![molecular formula C8H18Cl2N2 B1149202 Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 1354911-18-4](/img/structure/B1149202.png)
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a highly potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it an important tool for investigating the role of NMDA receptors in various physiological and pathological processes.
科学的研究の応用
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in blocking NMDA receptor-mediated neurotoxicity, which is implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory.
作用機序
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, this compound inhibits calcium influx into the cell, which is known to be involved in the induction of long-term potentiation (LTP) and long-term depression (LTD) in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of LTP and LTD in the hippocampus, which is important for learning and memory. This compound has also been shown to protect against NMDA receptor-mediated neurotoxicity in vitro and in vivo. In addition, this compound has been shown to block the development of tolerance to opioids, which is mediated by the NMDA receptor.
実験室実験の利点と制限
One of the main advantages of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is its high potency and selectivity for the NMDA receptor. This makes it an ideal tool for investigating the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of this compound is its short half-life, which requires frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for the use of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in scientific research. One direction is the investigation of the role of NMDA receptors in pain and analgesia. This compound has been shown to block the development of tolerance to opioids, which suggests that it may have potential as an analgesic. Another direction is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and anxiety. Finally, the development of more potent and selective NMDA receptor antagonists based on the structure of this compound may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a highly potent and selective NMDA receptor antagonist that has been widely used in scientific research. It has been shown to be effective in blocking NMDA receptor-mediated neurotoxicity, inhibiting the induction of LTP and LTD, and blocking the development of tolerance to opioids. Although this compound has some limitations, it remains an important tool for investigating the role of NMDA receptors in various physiological and pathological processes. The future directions for the use of this compound in scientific research are promising and may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
合成法
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride can be synthesized by reacting 1,2,3,6-tetrahydropyridine with hydrazine and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain this compound dihydrochloride salt.
特性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)

